3-Methylsulfanyldecane
Description
3-Methylsulfanyldecane (C₁₀H₂₂S) is a thioether compound characterized by a decane backbone with a methylsulfanyl (-SCH₃) group attached to the third carbon atom. This structural configuration confers unique physicochemical properties, such as moderate hydrophobicity and stability under neutral conditions. Thioethers like 3-Methylsulfanyldecane are pivotal in organic synthesis, agrochemical intermediates, and materials science due to their sulfur-based reactivity and ability to act as ligands in coordination chemistry.
Properties
CAS No. |
30571-73-4 |
|---|---|
Molecular Formula |
C11H24S |
Molecular Weight |
188.38 g/mol |
IUPAC Name |
3-methylsulfanyldecane |
InChI |
InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
InChI Key |
MSFFVJREQAFYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyloctylmethyl sulfide can be synthesized through the reaction of a thiol with a base, such as sodium hydride (NaH), to form the corresponding thiolate ion (RS-). This thiolate ion then reacts with a primary or secondary alkyl halide in an S_N2 mechanism, similar to the Williamson synthesis of ethers .
Industrial Production Methods: Industrial production of 1-ethyloctylmethyl sulfide typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyloctylmethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to sulfides.
Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and thiolate ions are typical reagents for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Formation of new sulfide compounds with different alkyl groups
Scientific Research Applications
1-Ethyloctylmethyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-ethyloctylmethyl sulfide involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to changes in their chemical properties. This interaction can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers
- 2-Methylsulfanyldecane : Positional isomerism alters the compound’s steric and electronic properties. The proximity of the methylsulfanyl group to the terminal methyl group in 2-Methylsulfanyldecane reduces its boiling point (est. 245–250°C) compared to 3-Methylsulfanyldecane (est. 255–260°C) due to decreased molecular symmetry.
- 4-Methylsulfanyldecane: Increased distance between the sulfur moiety and the alkyl chain terminus enhances solubility in nonpolar solvents (e.g., hexane) compared to 3-Methylsulfanyldecane.
Homologs
- 3-Methylsulfanylnonane (C₉H₂₀S): Shorter alkyl chain reduces molecular weight (156.3 g/mol vs. 170.3 g/mol for 3-Methylsulfanyldecane) and lowers hydrophobicity (logP ~4.1 vs. ~5.3).
- 3-Methylsulfanylundecane (C₁₁H₂₄S) : Extended alkyl chain increases melting point (est. −10°C vs. −15°C for 3-Methylsulfanyldecane) and enhances thermal stability.
Functional Group Variants
- 3-Ethylsulfanyldecane : Replacement of the methyl group with ethyl increases steric bulk, reducing reactivity in nucleophilic substitution reactions.
- 3-Methylsulfonyldecane: Oxidation of the thioether to a sulfonyl group (-SO₂CH₃) drastically increases polarity and acidity (pKa ~1.5 vs. non-acidic thioether), making it suitable for aqueous-phase reactions .
Data Tables
Table 1: Physicochemical Properties of Selected Thioethers
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, est.) | logP |
|---|---|---|---|---|
| 3-Methylsulfanyldecane | C₁₀H₂₂S | 170.3 | 255–260 | 5.3 |
| 2-Methylsulfanyldecane | C₁₀H₂₂S | 170.3 | 245–250 | 5.1 |
| 3-Methylsulfanylnonane | C₉H₂₀S | 156.3 | 230–235 | 4.1 |
| 3-Methylsulfonyldecane | C₁₀H₂₂O₂S | 202.3 | >300 | 1.2 |
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